molecular formula C14H17NO4 B7980278 1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid

1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid

Cat. No.: B7980278
M. Wt: 263.29 g/mol
InChI Key: LQRFFFUWTFNYFD-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring, and a carboxylic acid group at the second position of the ring. It is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the protection of the amine group of 3-methylpyrrolidine with a benzyloxycarbonyl (Cbz) group, followed by carboxylation at the second position of the pyrrolidine ring. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and efficiency in the production of the compound.

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles like amines or thiols can replace the benzyloxy group.

    Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amine and benzoic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction requirements. The major products formed from these reactions depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive peptides and peptidomimetics.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug design and development for various medical conditions.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique structural features are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. The carboxylic acid group can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    N-Benzyloxycarbonyl-L-serine: Similar in having a benzyloxycarbonyl group, but differs in the amino acid backbone.

    N-Benzyloxycarbonyl-L-alanine: Another compound with a benzyloxycarbonyl group, but with an alanine backbone.

    N-Benzyloxycarbonyl-L-proline: Similar in having a pyrrolidine ring, but differs in the position and nature of substituents.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzyloxycarbonyl group and a carboxylic acid group, which confer distinct reactivity and applications.

Properties

IUPAC Name

3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRFFFUWTFNYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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